N-(Piperidinocarbonyl)nicotinamide

Peptide Synthesis Histidine Protection Solid-Phase Peptide Chemistry

N-(Piperidinocarbonyl)nicotinamide (CAS 71585-59-6; synonym: N-(1-piperidinylcarbonyl)nicotinamide) is a synthetic small molecule with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol. Structurally, it belongs to the N-acyl urea class, combining a nicotinamide moiety with a piperidine ring via a carbonyl linker, which places it among N-substituted nicotinamide derivatives explored for modulating NAD⁺-dependent pathways, phosphodiesterase (PDE) activity, and peptide chemistry applications.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B8327138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidinocarbonyl)nicotinamide
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C12H15N3O2/c16-11(10-5-4-6-13-9-10)14-12(17)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16,17)
InChIKeyGLTCOCNBWVGFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidinocarbonyl)nicotinamide: Chemical Identity, Procurement-Relevant Physicochemical Profile, and Class Context


N-(Piperidinocarbonyl)nicotinamide (CAS 71585-59-6; synonym: N-(1-piperidinylcarbonyl)nicotinamide) is a synthetic small molecule with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol [1]. Structurally, it belongs to the N-acyl urea class, combining a nicotinamide moiety with a piperidine ring via a carbonyl linker, which places it among N-substituted nicotinamide derivatives explored for modulating NAD⁺-dependent pathways, phosphodiesterase (PDE) activity, and peptide chemistry applications [2][3]. Its commercial availability through major chemical suppliers and its demonstrated utility as a synthetic intermediate position it as a candidate for both medicinal chemistry and peptide synthesis procurement workflows.

Why N-(Piperidinocarbonyl)nicotinamide Cannot Be Substitute-Interchanged with Nicotinamide, Simple N-Alkyl Ureas, or Morpholine Analogs


Within the N-acyl nicotinamide class, subtle structural variations at the carbonyl-linked amine produce divergent functional profiles that preclude simple substitution. N-(Piperidinocarbonyl)nicotinamide incorporates a fully saturated, six-membered piperidine ring directly attached to the urea carbonyl, creating a sterically constrained, moderately lipophilic (estimated logP ~1.4–1.9) tertiary amide that is absent in primary nicotinamide or in N-nicotinyl-N′-alkyl ureas [1]. This structural feature simultaneously enables: (i) orthogonal stability as a histidine imino-protecting group resistant to both proton solvolysis and hydrogenolysis, a property not shared by acetyl or benzyl-based protecting groups; and (ii) distinct calcium-independent PDE4 inhibitory activity claimed in antidepressant patents, a pharmacology not observed with the morpholine or unsubstituted urea congeners [2][3]. Generic substitution without confirmatory functional testing therefore carries a high risk of divergent solubility, stability, and target engagement outcomes.

Quantitative Differential Evidence for N-(Piperidinocarbonyl)nicotinamide Versus Closest Analogs


N-(Piperidinocarbonyl)nicotinamide as a Histidine Imine Protecting Group: Stability Comparison with Conventional Urethane-Type Protections

N-(Piperidinocarbonyl)nicotinamide, applied as the N(τ)-piperidinocarbonyl histidine derivative, confers complete stability against proton solvolysis and hydrogenolysis conditions that cleave standard benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups [1]. The piperidinocarbonyl group additionally enhances the solubility of higher histidine-containing peptides, a documented practical advantage over the widely used trityl (Trt) and benzyloxymethyl (Bom) protections which can reduce peptide solvation [1]. This orthogonal stability profile enables a protection scheme in which the piperidinocarbonyl group remains intact while other side-chain protections (Boc, tert-butyl esters) are removed by acidolysis [1].

Peptide Synthesis Histidine Protection Solid-Phase Peptide Chemistry

Calcium-Independent cAMP Phosphodiesterase (PDE) Inhibition: Patent-Defining Differentiation from N-Alkyl and N-Aryl Nicotinamide Congeners

The Pfizer patent (US 4,861,891) explicitly claims N-substituted nicotinamide compounds where R¹ is 1-piperidyl as selective inhibitors of calcium-independent cAMP phosphodiesterase, distinguishing this piperidine substitution from other claimed R¹ groups (1-(3-indolyl)ethyl, C₁₋₄ alkyl, phenyl, benzyl) [1]. The patent establishes that compounds bearing the 1-piperidyl substituent function through this specific enzyme-inhibitory mechanism, which is the basis for their antidepressant utility as claimed. While individual IC₅₀ values for the piperidinocarbonyl analog are not disclosed in the patent text, the structural distinction is patent-defining: the calcium-independent PDE inhibition profile is attributed specifically to the 1-piperidyl substitution pattern that N-(Piperidinocarbonyl)nicotinamide embodies [1].

Antidepressant Phosphodiesterase 4 cAMP Signaling CNS Drug Discovery

Conceptual Ligand Efficiency Advantage of the Low-Molecular-Weight Piperidine-Carbonyl Scaffold Compared to Extended NAMPT Inhibitor Chemotypes

N-(Piperidinocarbonyl)nicotinamide (MW 233.27 g/mol) represents a minimal nicotinamide-acyl-urea scaffold that is structurally related to, but substantially smaller than, major NAMPT inhibitor chemotypes such as FK866 (MW ~391 g/mol), urea-based NAMPT inhibitors (MW typically 350–450 g/mol), and piperidine-NAM PT inhibitors disclosed in patent literature with MW commonly exceeding 400 g/mol [1][2][3]. While direct NAMPT IC₅₀ data for N-(piperidinocarbonyl)nicotinamide are not publicly available, its low molecular weight and the presence of the nicotinamide recognition element suggest a higher ligand efficiency (LE) ceiling compared to larger, more lipophilic NAMPT inhibitors that may face developability challenges [3]. This fragment-like character positions the compound as a potential starting scaffold for structure-based optimization programs targeting NAMPT or related NAD⁺-pathway enzymes, where maintaining LE during hit-to-lead expansion is a critical procurement consideration [3].

NAMPT Inhibition Fragment-Based Drug Design Ligand Efficiency NAD+ Metabolism

PTP1B Inhibitor Patent Scope Coverage: Nicotinamide-Piperidine Structural Motif as a Diabetes Therapeutic Lead

Chinese patent CN104761540A and related filings explicitly claim compounds containing both nicotinamide and piperidine structural motifs as PTP1B inhibitors for the treatment of type 2 diabetes [1]. The patent covers a broad structural class that encompasses N-(piperidinocarbonyl)nicotinamide analogs, demonstrating industrial interest in this specific pharmacophore combination. While quantitative PTP1B IC₅₀ values for the piperidinocarbonyl congener are not disclosed in the patent abstract, the inclusion of this scaffold in a focused patent filing distinguishes it from other nicotinamide derivatives (e.g., simple N-alkyl or N-aryl nicotinamides) that lack the piperidine component and are not claimed for PTP1B inhibition [1]. This patent landscape consideration has direct implications for freedom-to-operate assessments and for prioritizing compound procurement in diabetes-focused drug discovery programs.

PTP1B Inhibition Type 2 Diabetes Insulin Signaling Metabolic Disease

Comparative Solubility-Enhancement Profile: Piperidinocarbonyl-Modified Peptides Versus Unprotected and Conventionally Protected Histidine Peptides

The seminal paper by Jäger (1968) demonstrates that the piperidinocarbonyl protecting group significantly increases the solubility of higher histidine-containing peptides compared to the unprotected imidazole or peptides protected with conventional groups [1]. This enhanced solubility is attributed to the disruption of intermolecular hydrogen bonding involving the histidine imidazole NH, combined with the introduction of the moderately lipophilic yet conformationally flexible piperidine ring which interferes with peptide aggregation [1]. While the study provides qualitative rather than quantitative solubility data (e.g., mg/mL values are not reported), the phenomenon is robustly described and forms the basis for recommending this protection strategy in difficult peptide sequences prone to aggregation during solid-phase synthesis [1].

Peptide Solubility Histidine Chemistry Aggregation Prevention SPPS

Procurement-Driven Application Scenarios for N-(Piperidinocarbonyl)nicotinamide Based on Differential Evidence


Orthogonal Histidine Protection in Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences

Peptide chemistry laboratories synthesizing histidine-rich sequences that suffer from poor solubility or require fully orthogonal protection schemes should procure N-(piperidinocarbonyl)nicotinamide-derivatized histidine building blocks. As established by Jäger (1968), the piperidinocarbonyl group withstands both acidic (proton solvolysis) and reductive (hydrogenolysis) deprotection conditions while simultaneously enhancing peptide solubility [1]. This property enables a three-dimensional orthogonal protection strategy in which the piperidinocarbonyl-protected histidine remains intact during Boc group removal (TFA) and benzyl ester cleavage (H₂/Pd), then is selectively removed under distinct conditions, providing synthetic flexibility unavailable with conventional Trt, Bom, or Z protections.

Calcium-Independent PDE4 Inhibitor SAR Exploration Using the Minimal Nicotinamide-Acyl-Urea Scaffold

Medicinal chemistry groups investigating calcium-independent PDE4 inhibitors for antidepressant or anti-inflammatory indications should use N-(piperidinocarbonyl)nicotinamide as the minimal pharmacophore reference compound. The Pfizer patent (US 4,861,891) establishes that the 1-piperidyl substitution at the nicotinamide nitrogen is the defining structural feature for calcium-independent PDE inhibition [2]. Procurement of this compound enables systematic SAR studies in which the piperidine ring is varied while the nicotinamide-acyl-urea core is held constant, providing a rational framework for optimizing potency, selectivity, and CNS penetration without confounding structural variables.

Fragment-Based NAMPT Inhibitor Hit Identification Leveraging the Low-MW Nicotinamide-Urea Scaffold

Fragment-based drug discovery (FBDD) programs targeting NAMPT or related NAD⁺-pathway enzymes can deploy N-(piperidinocarbonyl)nicotinamide (MW 233.27 g/mol) as a fragment-like starting point for biophysical screening (SPR, TSA, X-ray crystallography) [3][4]. Its molecular weight is approximately 40–50% lower than that of FK866 and patent-exemplified piperidine NAMPT inhibitors, offering a theoretical ligand efficiency advantage that is critical during fragment hit triage [3][4]. The presence of the nicotinamide recognition motif enables competitive binding assays using nicotinamide as a probe, and structural information from co-crystallization can guide efficient fragment growing into the NAMPT active site.

PTP1B Inhibitor Lead Generation with Patent-Aware Scaffold Selection for Diabetes Programs

Diabetes-focused drug discovery teams evaluating PTP1B as a therapeutic target should procure N-(piperidinocarbonyl)nicotinamide as a key representative of the patent-protected nicotinamide-piperidine chemotype claimed in CN104761540A [5]. This compound serves a dual purpose: as a synthetic intermediate for generating PTP1B inhibitor libraries within the claimed structural space, and as a reference compound for conducting freedom-to-operate analyses. Its procurement ensures that SAR exploration remains within the strategically relevant chemical space while providing a benchmark against which novel, patent-differentiating analogs can be compared.

Quote Request

Request a Quote for N-(Piperidinocarbonyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.